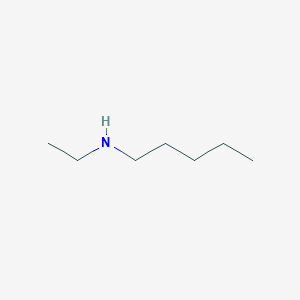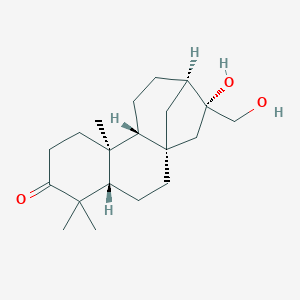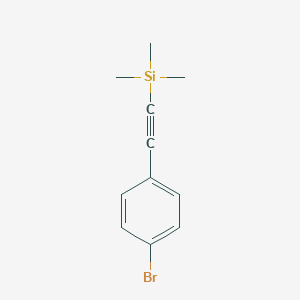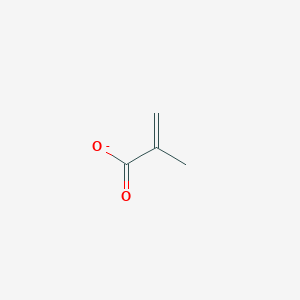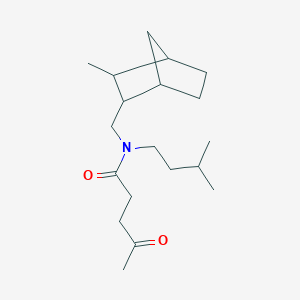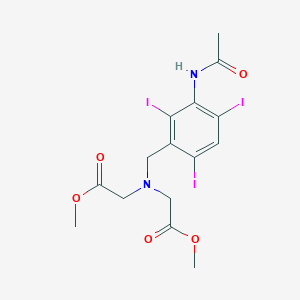
Acetic acid, ((3-acetamido-2,4,6-triiodobenzyl)imino)di-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((3-acetamido-2,4,6-triiodobenzyl)imino)di-, dimethyl ester, commonly known as DiATI, is a chemical compound that has been widely used in scientific research. It is a member of the class of iodinated radiographic contrast agents and is commonly used in diagnostic imaging procedures.
作用機序
The mechanism of action of DiATI involves the interaction of the iodine atoms in the compound with the X-rays used in CT imaging. The iodine atoms absorb the X-rays, leading to an increase in the contrast of the images. The presence of the acetamido group in the compound enhances the solubility of DiATI in water, making it easier to administer.
生化学的および生理学的効果
DiATI is generally considered to be safe for use in diagnostic imaging procedures. The compound is rapidly excreted from the body through the kidneys, reducing the risk of toxicity. However, in rare cases, DiATI can cause allergic reactions, particularly in patients with a history of iodine allergy.
実験室実験の利点と制限
The use of DiATI in lab experiments has several advantages. It is a well-established contrast agent that is readily available in the market. The compound is also relatively inexpensive, making it an attractive option for researchers on a tight budget. However, the use of DiATI in lab experiments is limited to imaging studies, and it cannot be used for other applications, such as drug delivery.
将来の方向性
The use of DiATI in scientific research is expected to continue to grow in the future. One potential area of future research is the development of new imaging techniques that can enhance the sensitivity and specificity of CT imaging using DiATI. Another potential area of research is the use of DiATI in combination with other imaging agents, such as magnetic resonance imaging (MRI) contrast agents, to improve the accuracy of diagnostic imaging. Additionally, the development of new derivatives of DiATI with improved properties, such as increased solubility or reduced toxicity, is an area of active research.
合成法
The synthesis of DiATI involves the reaction of 3-acetamido-2,4,6-triiodobenzyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified through column chromatography to obtain the pure DiATI. The synthesis of DiATI is a well-established method, and the compound is readily available in the market.
科学的研究の応用
DiATI has been extensively used in scientific research as a contrast agent for X-ray computed tomography (CT) imaging. It is particularly useful in imaging the liver, spleen, and pancreas. DiATI is also used in the imaging of blood vessels and tumors. The compound has been shown to be effective in enhancing the contrast of CT images, allowing for better visualization of the targeted tissues.
特性
CAS番号 |
19014-73-4 |
|---|---|
製品名 |
Acetic acid, ((3-acetamido-2,4,6-triiodobenzyl)imino)di-, dimethyl ester |
分子式 |
C15H17I3N2O5 |
分子量 |
686.02 g/mol |
IUPAC名 |
methyl 2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(2-methoxy-2-oxoethyl)amino]acetate |
InChI |
InChI=1S/C15H17I3N2O5/c1-8(21)19-15-11(17)4-10(16)9(14(15)18)5-20(6-12(22)24-2)7-13(23)25-3/h4H,5-7H2,1-3H3,(H,19,21) |
InChIキー |
JOFWQAFCXCEUCR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C(=C1I)CN(CC(=O)OC)CC(=O)OC)I)I |
正規SMILES |
CC(=O)NC1=C(C=C(C(=C1I)CN(CC(=O)OC)CC(=O)OC)I)I |
その他のCAS番号 |
19014-73-4 |
同義語 |
N-(2,4,6-Triiodo-3-acetamidobenzyl)iminodiacetic acid dimethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



